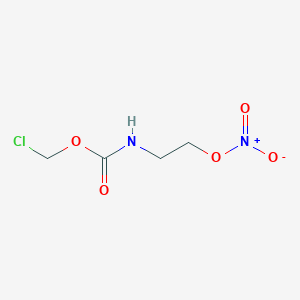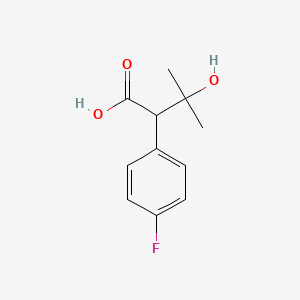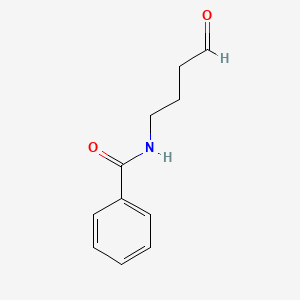
N-(4-oxo-butyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-butyl)-benzamide: is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a derivative of benzamide, where the amide nitrogen is bonded to a 4-oxobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-(4-oxo-butyl)-benzamide involves the direct condensation of benzoic acid and 4-aminobutanal.
Amidation of Benzoin: Another method involves the electrochemical synthesis and subsequent amidation of benzoin.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield, cost, and environmental impact. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-oxo-butyl)-benzamide can undergo oxidation reactions, particularly at the 4-oxobutyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the 4-oxobutyl chain can yield alcohol derivatives.
Substitution: The benzamide moiety can participate in various substitution reactions, such as nucleophilic acyl substitution, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-oxo-butyl)-benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, benzamide derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antioxidant, and anti-inflammatory effects .
Industry: Benzamide compounds are used in the production of polymers, resins, and other materials. They also find applications in the paper and plastic industries due to their chemical stability and reactivity .
Wirkmechanismus
The mechanism of action of N-(4-oxo-butyl)-benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- N-(4-oxo-butyl)-benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Comparison: this compound is unique due to the presence of the 4-oxobutyl group, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it may exhibit different biological activities and industrial applications due to this structural variation .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-(4-oxobutyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2,(H,12,14) |
InChI-Schlüssel |
GCTNWLFHIKQTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



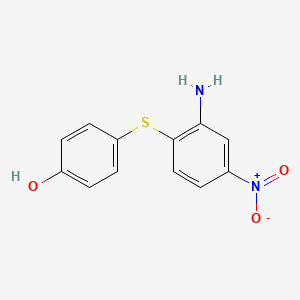
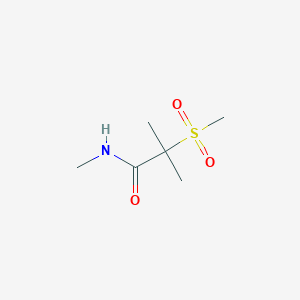
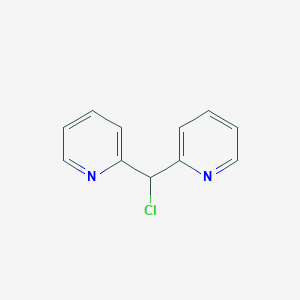
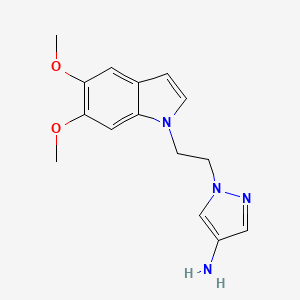
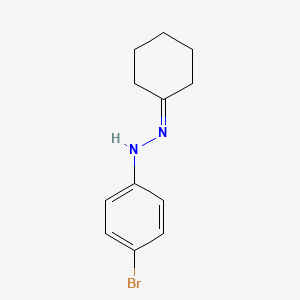
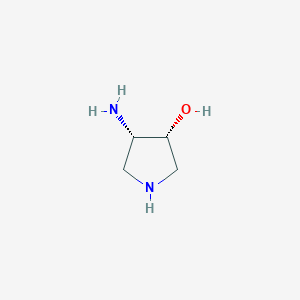
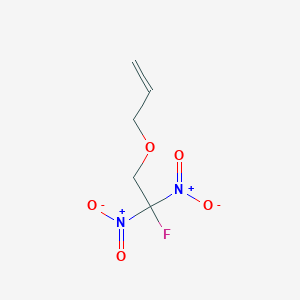
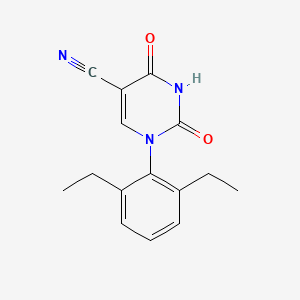
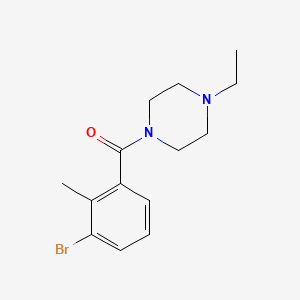
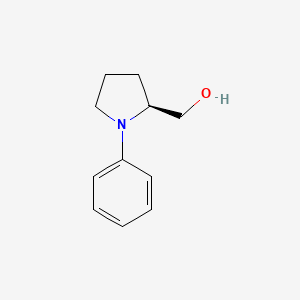
![Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-](/img/structure/B8379983.png)
